3-Methyl-5-aminoimidazolidine-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7N3O2 |
|---|---|
Molecular Weight |
129.12 g/mol |
IUPAC Name |
5-amino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C4H7N3O2/c1-7-3(8)2(5)6-4(7)9/h2H,5H2,1H3,(H,6,9) |
InChI Key |
FBUODSPLICQMDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Pathway Elucidation for 3 Methyl 5 Aminoimidazolidine 2,4 Dione and Its Analogues
Direct Synthesis Approaches to Imidazolidine-2,4-dione Ring Systems
The formation of the imidazolidine-2,4-dione (or hydantoin) ring is a cornerstone of synthesizing a vast array of biologically active molecules. These methods often involve condensation reactions that bring together the necessary components to form the five-membered ring.
Condensation Reactions in Imidazolidine-2,4-dione Formation
Condensation reactions are fundamental to the synthesis of the imidazolidine-2,4-dione core. These reactions typically involve the formation of carbon-nitrogen and carbon-carbon bonds to construct the heterocyclic ring from acyclic precursors.
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of a carbonyl compound with an active methylene (B1212753) compound in the presence of a basic catalyst. mdpi.comresearchgate.net While not a direct method for forming the imidazolidine-2,4-dione ring itself, it is a key reaction for creating α,β-unsaturated products which can be precursors to various heterocyclic systems. mdpi.com For instance, a Knoevenagel-type condensation can be envisioned between an aldehyde and a compound containing an active methylene group flanked by functionalities that can later be cyclized to form the hydantoin (B18101) ring. The reaction is typically catalyzed by a weak base, such as an amine. mdpi.com
A more direct and common approach to the imidazolidine-2,4-dione ring is through cyclocondensation reactions. chemicalbook.com A classic example is the reaction of an α-amino acid with an isocyanate. mdpi.comnih.gov For the synthesis of N-3 substituted hydantoins, an α-amino acid can be reacted with an appropriate isocyanate, followed by acid-catalyzed cyclization. nih.gov For example, reacting an amino acid with phenyl isocyanate can yield 3-phenyl-substituted hydantoins. mdpi.com
Another well-established method is the Bucherer-Bergs reaction, which is a one-pot synthesis from a carbonyl compound (or a cyanohydrin), ammonium (B1175870) carbonate, and a cyanide source (like potassium cyanide). This multicomponent reaction is highly effective for producing 5,5-disubstituted hydantoins.
A plausible pathway to a 5-amino-substituted hydantoin could involve the cyclization of a precursor already containing a protected amino group at the α-position relative to a carbonyl or cyano group. For instance, the cyclization of an N-carbamoyl-α-amino nitrile or amide could yield the desired 5-amino hydantoin derivative.
| Reaction Type | Precursors | Key Features | Reference(s) |
| Urech Hydantoin Synthesis | α-Amino acid, Potassium cyanate (B1221674) | Forms an intermediate urea (B33335) derivative which then cyclizes. | nih.govresearchgate.net |
| Bucherer-Bergs Reaction | Ketone/Aldehyde, Ammonium carbonate, Potassium cyanide | A multicomponent reaction that is efficient for 5,5-disubstituted hydantoins. | |
| Isocyanate Cyclization | α-Amino acid, Isocyanate | Allows for the introduction of a substituent at the N-3 position. | mdpi.comnih.gov |
Alkylation Reactions for N-Substitution in Imidazolidine-2,4-diones
The introduction of substituents onto the nitrogen atoms of the imidazolidine-2,4-dione ring is a common strategy for modifying the properties of the molecule. Alkylation, particularly methylation, is a key transformation. The hydantoin ring has two nitrogen atoms, N-1 and N-3, that can potentially be alkylated. The N-3 proton is generally more acidic and thus more readily removed by a base, making N-3 alkylation the more common outcome under standard basic conditions. nih.gov
For the specific synthesis of a 3-methyl derivative, a pre-formed hydantoin ring can be treated with a methylating agent, such as methyl iodide, in the presence of a base. Selective N-1 alkylation is more challenging but can be achieved using specific reaction conditions, such as employing potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in tetrahydrofuran (B95107) (THF). nih.govjst.go.jp
| Nitrogen Position | Reactivity | Typical Conditions for Methylation | Reference(s) |
| N-3 | More acidic proton, more readily alkylated | Methyl iodide, Base (e.g., K2CO3, NaH) | nih.gov |
| N-1 | Less acidic proton, requires specific conditions for selective alkylation | Potassium bases (e.g., tBuOK, KHMDS) in THF | nih.govjst.go.jp |
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient for building complex molecules like imidazolidine-2,4-diones in a single step from three or more starting materials. The aforementioned Bucherer-Bergs reaction is a classic example of an MCR. More contemporary MCRs have been developed for the synthesis of highly substituted hydantoins. For instance, a three-component reaction of an amine, a pyruvate (B1213749) derivative, and an isocyanate can lead to the formation of a hydantoin with a tetrasubstituted stereocenter at the C-5 position. mdpi.com Such strategies offer a rapid and convergent approach to generating diverse libraries of hydantoin analogues.
Derivatization and Functionalization Strategies at C-3 and C-5 Positions
To arrive at the specific structure of 3-Methyl-5-aminoimidazolidine-2,4-dione, functionalization at both the C-3 and C-5 positions is necessary.
The introduction of the methyl group at the N-3 position can be achieved through the alkylation of a pre-formed hydantoin ring, as discussed in section 2.1.2. Alternatively, a methyl-substituted precursor, such as methylurea (B154334) or methyl isocyanate, could be used in a cyclocondensation reaction.
The introduction of an amino group at the C-5 position presents a more significant synthetic challenge. One potential strategy involves the amination of a suitable C-5 substituted precursor. For instance, a 5-halomethyl or 5-hydroxymethyl hydantoin could be converted to a 5-aminomethyl derivative. jst.go.jp A more direct approach to a 5-amino hydantoin could involve the reaction of a pre-formed hydantoin with an aminating agent. A documented method for the synthesis of 3-aminohydantoins involves the reaction of a hydantoin with hydrazine (B178648). nih.gov For example, 3-amino-5-methyl-5-(4-pyridyl)hydantoin was synthesized by refluxing 5-methyl-5-(4-pyridyl)hydantoin with hydrazine hydrate. nih.gov While this method introduces an amino group at the N-3 position, similar principles of nucleophilic attack could potentially be adapted for the C-5 position under specific conditions or with appropriately activated substrates.
Introduction of Methyl and Amino Groups at Specific Ring Positions
The introduction of substituents onto the imidazolidine-2,4-dione core can be achieved through various synthetic strategies. For N-alkylation, such as the introduction of a methyl group at the N-3 position, reactions can be performed on a pre-formed hydantoin ring. For instance, the alkylation of 5,5-diphenylimidazolidine-2,4-dione with ethyl bromide in dimethylformamide (DMF) yields the N-3 ethylated product, demonstrating a common pathway for introducing N-alkyl groups. researchgate.net A similar strategy could be employed using a methylating agent to produce N-3 methyl derivatives.
The introduction of an amino group, particularly at the C-5 position, is more complex and is often incorporated during the ring's formation. One common route is the Bucherer-Bergs reaction, which synthesizes 5,5-disubstituted hydantoins from ketones, cyanide, and ammonium carbonate. While this method is excellent for creating C-5 disubstituted hydantoins, it is not directly applicable for introducing a single amino group at C-5. An alternative approach involves using α-amino acids as starting materials. The Urech hydantoin synthesis, for example, involves the reaction of an amino acid with potassium cyanate followed by acid hydrolysis. To achieve a 5-amino substituent, one would theoretically start with a diamino acid derivative.
Regioselective Synthesis of this compound
Achieving the specific regiochemistry of this compound requires a synthetic pathway that allows for controlled, stepwise substitution. A plausible strategy would involve the formation of a 5-substituted imidazolidine-2,4-dione that has a protected amino group or a precursor functional group at the C-5 position.
One potential pathway involves the acid-catalyzed reaction of a (2,2-diethoxyethyl)urea with a suitable nucleophile. mdpi.com This method has been shown to produce 4-substituted imidazolidin-2-ones with high regioselectivity, which is governed by the relative energies of transition states during the cyclization and substitution steps. mdpi.com By modifying the starting urea and nucleophile, it might be possible to direct the synthesis towards the desired 5-amino substituted structure. Subsequent N-methylation at the N-3 position could then complete the synthesis. The regioselectivity between N-1 and N-3 alkylation would need to be carefully controlled, often influenced by steric hindrance and the electronic nature of other substituents on the ring.
Synthesis of Spiro-Fused Imidazolidine-2,4-diones
Spiro-fused imidazolidine-2,4-diones, or spirohydantoins, are a significant class of compounds where the C-5 carbon of the hydantoin ring is also part of another ring system. ijacskros.com These structures are of considerable interest due to their rigid conformation and pharmacological potential. nih.gov
A common method for their synthesis involves a two-step process. The first step is a Knoevenagel condensation between imidazolidine-2,4-dione (hydantoin) and an aromatic or aliphatic aldehyde or ketone. ijacskros.com This reaction forms a 5-arylidene or 5-alkylidene hydantoin intermediate. The second step involves a reaction that forms the spirocyclic system. For example, the reaction of 5-arylidene hydantoin derivatives with diazomethane (B1218177) can lead to the formation of spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com
Another advanced strategy for constructing spiro-thiazolidinediones involves a [2+2+2] cyclotrimerization, followed by functionalization using Diels-Alder (DA) chemistry and click reactions. nih.gov This approach allows for the assembly of complex spiro derivatives from simpler precursors like N-methylthiazolidine-2,4-dione and propargyl bromide. nih.gov
Table 1: Examples of Spiro-Fused Imidazolidine-2,4-dione Synthesis
| Starting Materials | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Hydantoin, Aromatic Aldehydes, Diazomethane | Knoevenagel Condensation / Cycloaddition | Spiro[imidazolidine-pyrazoline]-2,4-diones | ijacskros.com |
| N-methylthiazolidine-2,4-dione, Propargyl Bromide | [2+2+2] Cyclotrimerization | Co-trimerized Spiro Derivatives | nih.gov |
Synthesis of Other Substituted Imidazolidine-2,4-dione Derivatives
A wide variety of substituted imidazolidine-2,4-dione derivatives can be synthesized through several established methods. kg.ac.rs One prominent method begins with a Strecker synthesis to produce α-amino acids from aldehydes, sodium cyanide, and ammonium chloride. nih.govresearchgate.net These amino acids are then reacted with an isocyanate (e.g., phenyl isocyanate) followed by acid-catalyzed cyclization to yield 3,5-disubstituted imidazolidine-2,4-diones. nih.gov This method allows for variation at both the N-3 and C-5 positions by choosing the appropriate starting aldehyde and isocyanate.
Another classic approach is the Biltz synthesis, which is a base-catalyzed condensation of benzil (B1666583) (or its derivatives) with urea. neliti.com This reaction proceeds through a benzilic acid rearrangement mechanism to form 5,5-diphenylhydantoin (Phenytoin) and its analogues. neliti.com
Table 2: General Synthetic Routes for Substituted Imidazolidine-2,4-diones
| Synthetic Method | Key Reactants | Typical Substitution Pattern | Reference |
|---|---|---|---|
| Strecker/Urech Synthesis | Aldehyde, KCN/NH4Cl, Isocyanate | N-3, C-5 | nih.govresearchgate.net |
| Biltz Synthesis | Benzil, Urea | C-5, C-5 | neliti.com |
| Bucherer-Bergs Reaction | Ketone, KCN, (NH4)2CO3 | C-5, C-5 | kg.ac.rs |
Novel Synthetic Routes and Green Chemistry Approaches
Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for synthesizing imidazolidine-2,4-diones and related heterocycles. These approaches often employ novel catalytic systems to improve reaction conditions and yields.
Catalytic Hydrogenation for Ring Transformations
Catalytic hydrogenation is a powerful tool for modifying heterocyclic structures. In the context of imidazolidine-2,4-dione analogues, it is particularly useful for the reduction of exocyclic double bonds at the C-5 position. For example, 5-(substituted benzylidene)-2,4-thiazolidinediones can be hydrogenated to the corresponding 5-(substituted benzyl)-2,4-thiazolidinediones. epo.orggoogle.com This transformation is typically carried out using a precious metal catalyst, such as palladium on charcoal (Pd/C), under a hydrogen atmosphere. epo.orggoogle.com The reaction effectively saturates the double bond, providing a route from Knoevenagel condensation products to saturated C-5 substituted rings. This methodology is directly applicable to the imidazolidine-2,4-dione series, allowing for the conversion of 5-alkylidene hydantoins into 5-alkylhydantoins. The efficiency of the hydrogenation can be enhanced by using activators like perchloric acid. epo.org
Phase-Transfer Catalysis in Imidazolidine-2,4-dione Synthesis
Phase-transfer catalysis (PTC) is a green chemistry technique that facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). crdeepjournal.org This is achieved by a phase-transfer agent, typically a quaternary ammonium salt, which transports one reactant (usually an anion) across the phase boundary to react with the other. crdeepjournal.org
PTC has been successfully applied to the synthesis of various heterocycles, including imidazolidinone compounds. ekb.egmdpi.com For example, the Biginelli reaction, a one-pot synthesis of dihydropyrimidinones (structurally related to hydantoins), can be significantly improved using phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB). scirp.org The use of PTC in the synthesis of the imidazolidine-2,4-dione ring can lead to higher yields, milder reaction conditions, and reduced use of hazardous organic solvents, aligning with the principles of green chemistry. crdeepjournal.org This methodology is particularly effective for alkylation reactions, which are often required for introducing substituents onto the hydantoin nitrogen atoms. mdpi.com
Solvent-Free and Microwave-Assisted Synthetic Methods
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient methodologies. For the synthesis of imidazolidine-2,4-dione derivatives and their analogues, solvent-free and microwave-assisted techniques represent significant advancements over classical methods. These approaches often lead to shorter reaction times, higher yields, and a reduction in hazardous waste.
Microwave-assisted synthesis, in particular, has been effectively applied to the synthesis of related heterocyclic systems like thiazolidine-2,4-diones. farmaciajournal.comresearchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and uniformly, which can dramatically accelerate reaction rates. nih.gov Reactions are often conducted in specialized microwave reactors, such as the CEM Discover Bench Mate, which allow for precise control over temperature and power in an open-vessel setup at atmospheric pressure. farmaciajournal.com For instance, the synthesis of various 3,5-disubstituted thiazolidine-2,4-diones has been successfully achieved using microwave irradiation, demonstrating the utility of this method for creating libraries of related compounds. researchgate.nethilarispublisher.com A one-pot, three-component reaction under microwave irradiation is a particularly efficient strategy for generating thiazolidinone analogues. nih.gov
Solvent-free synthesis, often coupled with microwave irradiation, offers a greener alternative by eliminating the need for volatile organic solvents. An example from a related class of compounds involves the condensation of thiourea (B124793) with chloroacetic acid and an aldehyde under microwave irradiation without any solvent to produce 5-arylidene-2-imino-4-thiazolidinones. nih.gov This approach highlights the potential for developing similar solvent-free methods for imidazolidine-2,4-dione synthesis, thereby minimizing environmental impact.
| Technique | Reactants/Reaction Type | Conditions | Key Advantages | Source(s) |
| Microwave-Assisted Synthesis | Thiazolidine-2,4-dione synthesis | CEM Discover Bench Mate reactor, open vessel, 150 W, 15 minutes. | Rapid reaction time, high efficiency. | farmaciajournal.com |
| Microwave-Assisted Synthesis | Knoevenagel condensation and alkylation for 3,5-disubstituted thiazolidine-2,4-diones | Anhydrous DMF and acetone, K₂CO₃, 200 W, 2-4 minutes. | Shorter reaction times, improved yields. | farmaciajournal.comhilarispublisher.com |
| Solvent-Free Microwave Synthesis | Condensation of thiourea, chloroacetic acid, and aldehyde | Microwave irradiation, solvent-free. | Environmentally friendly (no solvent), one-pot efficiency. | nih.gov |
Purification Techniques for Synthesized Imidazolidine-2,4-dione Compounds
The isolation and purification of the target compounds are critical steps in the synthesis of this compound and its analogues to ensure the removal of unreacted starting materials, by-products, and catalysts. The most common and effective methods employed for this class of compounds are recrystallization and chromatographic separation techniques. nih.gov
Recrystallization Methods
Recrystallization is a fundamental technique for purifying solid organic compounds based on differences in solubility. The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.
For imidazolidine-2,4-dione derivatives, a mixture of ethanol (B145695) and water (EtOH/H₂O) is a frequently cited and effective solvent system for recrystallization. nih.govajchem-a.comresearchgate.net The specific ratio of ethanol to water can be adjusted to optimize crystal formation and purity. The general procedure involves dissolving the crude solid in a minimal amount of the hot solvent mixture and allowing it to cool slowly to room temperature, sometimes followed by further cooling in an ice bath to maximize the yield of the purified crystals. neliti.com The resulting crystalline product is then typically collected by filtration, washed with cold solvent, and dried. nih.gov
| Compound Class | Recrystallization Solvent System | Procedure Notes | Outcome | Source(s) |
| 3-Phenyl-5-aryl-imidazolidine-2,4-diones | Ethanol/Water (1:1) | The crude product is filtered, washed with H₂O, air-dried, and then recrystallized. | White crystalline product. | nih.govresearchgate.net |
| Imidazolidine-2,4-dione derivatives | Ethanol | The collected residual solid is dried and then recrystallized from ethanol. | Purified final product. | neliti.com |
| Imidazolidine-4-one derivatives | Ethanol/Water | The raw product is dried and then subjected to recrystallization. | Purified final product. | ajchem-a.com |
| Thiazolidine-2,4-dione derivatives | n-Butanol | The precipitate is filtered off and then crystallized. | Purified final product. | nih.gov |
Chromatographic Separation Techniques (e.g., Column Chromatography, TLC)
Chromatographic techniques are powerful tools for the separation and purification of complex mixtures and are indispensable in the synthesis of imidazolidine-2,4-dione compounds. nih.gov
Thin-Layer Chromatography (TLC) is primarily used as a rapid, qualitative method to monitor the progress of a chemical reaction. farmaciajournal.com By spotting a small amount of the reaction mixture onto a TLC plate (e.g., Silica (B1680970) Gel 60F254) and developing it in an appropriate solvent system, chemists can visualize the disappearance of reactants and the appearance of the product. The spots are typically visualized under UV light. farmaciajournal.com This allows for the determination of the optimal reaction time and provides a preliminary indication of the purity of the product.
High-Performance Liquid Chromatography (HPLC) , a more advanced form of column chromatography, is employed for the analytical separation and quantification of components in a mixture. It can be adapted for preparative purification as well. For instance, an aqueous normal-phase HPLC method was developed to separate cis/trans isomers of structurally similar 4,5-dihydroxyimidazolidine-2-thione. researchgate.net This separation was successfully achieved on a Luna HILIC (Hydrophilic Interaction Liquid Chromatography) column where the stationary phase was silica covered with cross-linked diol. researchgate.net The mobile phase consisted of an acetonitrile (B52724)/water mixture (95:5 v/v). researchgate.net This example demonstrates that by carefully selecting the stationary phase (e.g., non-bonded silica gel) and the mobile phase composition, complex separations of imidazolidine (B613845) derivatives can be achieved. researchgate.net
| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Source(s) |
| TLC | Silica Gel 60F254 | Not specified | Monitoring the progress of chemical synthesis. | farmaciajournal.com |
| HPLC | Luna HILIC 200 Å (cross-linked diol on silica) | Acetonitrile/Water (95:5 v/v) | Separation of cis/trans isomers of imidazolidine-2-thione derivatives. | researchgate.net |
Advanced Spectroscopic and Crystallographic Characterization of 3 Methyl 5 Aminoimidazolidine 2,4 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the precise structure of imidazolidine-2,4-dione derivatives can be determined.
Proton NMR (¹H NMR) spectroscopy reveals information about the different types of protons present in a molecule and their immediate electronic environment. In the context of imidazolidine-2,4-dione derivatives, key signals include those from the N-H protons of the heterocyclic ring, the C-5 proton, and protons on any substituents.
The N-H proton of the imidazolidine (B613845) ring typically appears as a broad singlet in the downfield region of the spectrum, often between δ 8.0 and 9.5 ppm, due to the deshielding effect of the adjacent carbonyl groups. The chemical shift of the proton at the C-5 position is highly dependent on its substituents. For instance, in (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the C-5 proton is observed as a singlet at δ 5.52 ppm. mdpi.com Protons on substituent groups, such as the methyl group in the aforementioned compound, appear in their characteristic regions, with the Ar-CH₃ signal seen at δ 2.49 ppm. mdpi.com
Table 1: Selected ¹H NMR Spectroscopic Data for Imidazolidine-2,4-dione Derivatives
| Compound | Proton Signal | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | NH | 9.21 (s) | mdpi.com |
| C5-H | 5.52 (s) | mdpi.com | |
| Ar-CH₃ | 2.49 (s) | mdpi.com | |
| (±)3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione | NH | 8.97 (s) | mdpi.com |
| C5-H | 5.38 (s) | mdpi.com | |
| CH(CH₃)₂ | 1.22 (d), 2.90 (septet) | mdpi.com |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For imidazolidine-2,4-dione derivatives, the most characteristic signals are those of the two carbonyl carbons (C-2 and C-4), which are highly deshielded and appear far downfield.
In the spectrum of (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the carbonyl carbons C-2 and C-4 resonate at δ 172.3 ppm and δ 156.2 ppm, respectively. mdpi.com The C-5 carbon signal appears at δ 60.2 ppm. mdpi.com The chemical shifts of carbons in the substituent groups provide further structural confirmation. For example, the methyl carbon of the tolyl group in this derivative is observed at δ 21.1 ppm. mdpi.com In 5,5-diphenylimidazolidine-2,4-dione, the C-5 carbon, being quaternary and attached to two phenyl rings, is found at δ 70.30 ppm, while the carbonyl carbons appear at δ 174.91 and δ 156.09 ppm. bepls.com
Table 2: Selected ¹³C NMR Spectroscopic Data for Imidazolidine-2,4-dione Derivatives
| Compound | Carbon Signal | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | C-2, C-4 (C=O) | 172.3, 156.2 | mdpi.com |
| C-5 | 60.2 | mdpi.com | |
| Ar-CH₃ | 21.1 | mdpi.com | |
| 5,5-Diphenylimidazolidine-2,4-dione | C-2, C-4 (C=O) | 174.91, 156.09 | bepls.com |
| C-5 | 70.30 | bepls.com | |
| Aromatic Carbons | 139.99, 128.57, 128.10, 126.66 | bepls.com |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecular structure.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of 3-Methyl-5-aminoimidazolidine-2,4-dione, a COSY spectrum would show a correlation between the C-5 proton and the N-H proton of the amino group, confirming their proximity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This technique reveals one-bond correlations between protons and the carbons they are directly attached to. It would be used to definitively link the proton signal at C-5 to the C-5 carbon signal and the N-CH₃ protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule. For instance, the N-H proton of the ring would show a correlation to both carbonyl carbons (C-2 and C-4), and the N-CH₃ protons would show correlations to the C-2 and C-4 carbons, confirming the placement of the methyl group at the N-3 position.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific bonds. The imidazolidine-2,4-dione ring possesses several characteristic functional groups.
The most prominent features in the IR spectra of these compounds are the strong absorption bands corresponding to the carbonyl (C=O) groups. These typically appear in the region of 1700-1780 cm⁻¹. Often, two distinct C=O stretching bands are observed, corresponding to the symmetric and asymmetric vibrations of the two carbonyls. For example, in (±)-3-Phenyl-5-(4-isopropylphenyl)-imidazolidine-2,4-dione, these bands are seen at 1783 and 1711 cm⁻¹. mdpi.com The N-H stretching vibration of the ring is also a key feature, appearing as a sharp peak in the 3200-3300 cm⁻¹ region. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for Imidazolidine-2,4-dione Derivatives
| Compound | Functional Group | Vibrational Frequency (ν, cm⁻¹) | Reference |
|---|---|---|---|
| (±)-3-Phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione | N-H Stretch | 3236 | mdpi.com |
| C=O Stretch | 1715 | mdpi.com | |
| 5,5-Diphenylimidazolidine-2,4-dione | N-H Stretch | 3260, 3200 | bepls.com |
| C=O Stretch | 1770, 1722 | bepls.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak [M]⁺ provides the molecular weight of the compound. For instance, the EIMS spectrum of (±)3-Phenyl-5-(4-isopropylphenyl)-2-thioxo-imidazolidine-4-one, a related derivative, shows a molecular ion peak at m/z 294. mdpi.com The fragmentation patterns observed in the mass spectrum are often characteristic of the compound's structure and can help to confirm the arrangement of its constituent parts.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The precision of HRMS allows for the differentiation between compounds with the same nominal mass but different chemical formulas. For the parent compound, 5-aminoimidazolidine-2,4-dione, the computed exact mass is 115.038176411 Da, a value that could be confirmed by HRMS to verify its elemental formula of C₃H₅N₃O₂. nih.gov This level of accuracy is critical for confirming the identity of newly synthesized compounds.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and the conformation of molecules, as well as how they pack together in the crystal lattice.
While a crystal structure for this compound itself is not available in the reviewed literature, analysis of closely related derivatives provides significant insight into the expected structural features of the imidazolidine-2,4-dione core. Data from several derivatives have been reported, revealing their crystallographic parameters. For instance, the structure of 3-Methyl-5,5-diphenylimidazolidine-2,4-dione was determined, providing a model for the core ring system when substituted at the N3 and C5 positions. Similarly, the crystal structures of 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione and 3-Amino-5,5-diphenylimidazolidine-2,4-dione offer comparative insights.
The crystallographic data for these representative derivatives are summarized in the table below.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
| 3-Methyl-5,5-diphenylimidazolidine-2,4-dione | C₁₆H₁₄N₂O₂ | Monoclinic | P2₁/n | 6.2328 | 15.7965 | 13.4448 | 95.256 | 1318.16 |
| 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione | C₁₇H₁₆N₂O₂ | Monoclinic | P2₁/n | 6.2175 | 15.5036 | 15.3736 | 98.012 | 1467.45 |
| 3-Amino-5,5-diphenylimidazolidine-2,4-dione | C₁₅H₁₃N₃O₂ | Monoclinic | P2₁/n | 16.2793 | 7.9791 | 19.5312 | 96.657 | 2502.47 |
This data is sourced from crystallographic reports on derivatives of the target compound.
The solid-state architecture of imidazolidine-2,4-dione derivatives is governed by a network of non-covalent interactions. These interactions dictate the crystal packing and influence the physical properties of the material.
Hydrogen Bonding: The presence of N-H and C=O groups within the hydantoin (B18101) ring makes it an excellent candidate for forming robust hydrogen bonds. In the crystal structures of its derivatives, intermolecular N—H⋯O hydrogen bonds are a predominant and recurring motif. These interactions typically link molecules into chains or more complex three-dimensional networks. For example, in 3-Methyl-5,5-diphenylimidazolidine-2,4-dione, molecules form chains via N—H⋯O hydrogen bonds. Similar N—H⋯O interactions are observed in 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione, which, in conjunction with C—H⋯O bonds, also form chains. In the crystal structure of 3-Amino-5,5-diphenylimidazolidine-2,4-dione, N—H⋯O hydrogen bonds are responsible for generating distinct columnar units.
π-Interactions: When aromatic substituents are present, C—H⋯π and π-π stacking interactions can also play a significant role in stabilizing the crystal structure. In 3-Methyl-5,5-diphenylimidazolidine-2,4-dione, chains formed by hydrogen bonds are further linked into a three-dimensional network by C—H⋯π interactions between a hydrogen atom and the phenyl rings of adjacent molecules.
Advanced Spectroscopic Probes and Analytical Techniques
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The imidazolidine-2,4-dione core contains carbonyl groups (C=O) and nitrogen atoms with lone pairs of electrons, which constitute the primary chromophores. The expected electronic transitions for this system would include n → π* transitions associated with the carbonyl groups and lone pair electrons, and potentially π → π* transitions if there is extended conjugation.
Specific experimental λmax values for this compound are not available in the consulted literature. However, the position of the absorption maximum (λmax) is known to be sensitive to the solvent environment and the nature of substituents on the heterocyclic ring. For other complex heterocyclic systems, studies have shown that solvent polarity can induce significant shifts in λmax, which can be used to probe the nature of the electronic transitions.
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure of a molecule and its excited state dynamics. A molecule that absorbs light (excitation) can subsequently emit light (fluorescence) at a longer wavelength. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.
While specific fluorescence data for this compound is limited, studies on related hydantoin derivatives indicate that this scaffold can exhibit fluorescent properties. For instance, research on fluorine-containing hydantoins has demonstrated their potential as fluorescent probes. irbis-nbuv.gov.ua The introduction of fluorine atoms into a cyclohexanespiro-5-hydantoin derivative was found to enhance its fluorescence properties. irbis-nbuv.gov.ua The quantum yield of a related fluorinated amino acid derived from hydantoin hydrolysis was determined, highlighting the potential for fluorescence in this class of compounds. irbis-nbuv.gov.ua
The methodology for determining quantum yield often involves a comparative method, using a well-characterized standard such as Rhodamine 6G. researchgate.net The fluorescence properties of these molecules are of interest for their potential application in biochemical and clinical studies, for example, in monitoring interactions with proteins or as efflux pump inhibitors. irbis-nbuv.gov.uaekb.eg
| Compound/Derivative Class | Quantum Yield (ΦF) | Notes |
| 1-amino-4,4-difluorocyclohexanecarboxylic acid | 0.15 ± 0.01 | Derived from hydrolysis of a fluorinated hydantoin. irbis-nbuv.gov.ua |
Computational and Theoretical Chemistry Studies of 3 Methyl 5 Aminoimidazolidine 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies on Molecular Structure and Conformation
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For 3-Methyl-5-aminoimidazolidine-2,4-dione, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated and could be compared with experimental data if available. Conformational analysis would also be performed to identify different spatial arrangements of the atoms (conformers) and their relative energies, thus determining the most likely shape of the molecule under various conditions.
Calculation of Electronic Properties (e.g., Frontier Molecular Orbitals, Dipole Moments)
Once the optimized geometry is obtained, various electronic properties can be calculated. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
Reactivity Descriptors and Reactivity Site Prediction
Reactivity descriptors derived from quantum chemical calculations are invaluable for predicting how a molecule will behave in a chemical reaction. They help in identifying the most reactive sites within the molecule.
Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
Global reactivity descriptors provide a general measure of a molecule's reactivity. Chemical hardness (η) and its inverse, softness (S), are indicators of a molecule's resistance to changes in its electron distribution. A harder molecule is less reactive. The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character. These descriptors are calculated from the energies of the HOMO and LUMO.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Significance | Hypothetical Value |
|---|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud | Data not available |
| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Electron-attracting power | Data not available |
Note: The values in this table are hypothetical as no specific studies on this compound were found.
Local Reactivity Descriptors (e.g., Fukui Functions)
While global descriptors describe the molecule as a whole, local reactivity descriptors pinpoint specific reactive sites. Fukui functions (f(r)) are used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating the Fukui functions for each atom in this compound, one could predict the most likely sites for various chemical reactions, which is crucial for understanding its chemical behavior and for designing new synthetic pathways.
Tautomeric Equilibria and Stability Investigations
Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can potentially exist in different tautomeric forms due to the presence of amide and amine groups. Computational studies are essential for investigating the tautomeric equilibria of this compound.
By calculating the relative energies of all possible tautomers, researchers can determine their relative stabilities. The tautomer with the lowest energy is the most stable and, therefore, the most abundant form at equilibrium. Factors such as solvent effects can also be incorporated into these calculations to provide a more accurate picture of the tautomeric preferences in different environments. Understanding the tautomerism of this compound is critical as different tautomers can exhibit distinct chemical and biological properties.
Molecular Modeling and Docking Studies for Investigating Chemical Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these models are crucial for predicting its three-dimensional structure and physicochemical properties. A primary application of this modeling is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor).
Docking studies are instrumental in understanding how the imidazolidine-2,4-dione scaffold can fit into the binding sites of various proteins. The process involves placing the ligand in the active site of a protein and evaluating the fit using a scoring function, which estimates the binding free energy. This allows for a detailed investigation of the non-covalent interactions that stabilize the ligand-protein complex. For derivatives of the imidazolidine-2,4-dione core, docking studies have been used to explore interactions with targets like protein tyrosine phosphatase 1B (PTP1B) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.govnih.gov
Ligand-protein interaction profiling identifies the specific types and geometries of non-covalent bonds formed between a ligand and a protein's active site. For this compound, the key functional groups governing these interactions are the two carbonyl groups (C=O), the imide (N-H) and amine (NH2) protons, and the N-methyl group.
Computational studies on analogous structures reveal a common interaction pattern for the hydantoin (B18101) scaffold. mdpi.com
Hydrogen Bonds: The carbonyl oxygens at positions 2 and 4 act as hydrogen bond acceptors, while the protons on the N1 and the C5-amino group act as hydrogen bond donors. These groups frequently interact with polar or charged amino acid residues such as Arginine, Glutamine, Leucine, and Serine. mdpi.comresearchgate.net
Hydrophobic Interactions: The methyl group attached to the N3 position can form van der Waals or hydrophobic interactions with nonpolar amino acid residues in a binding pocket.
Electrostatic Interactions: The partial charges distributed across the polar hydantoin ring contribute to electrostatic complementarity with the protein's binding site.
The following table summarizes the types of interactions computationally predicted for the functional moieties of the imidazolidine-2,4-dione scaffold with common amino acid residues.
| Functional Group of Ligand | Interaction Type | Interacting Amino Acid Residue (Example) |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arginine (Arg), Lysine (Lys), Serine (Ser) |
| Imide/Amine Hydrogen (N-H) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Gln791 |
| Methyl Group (N-CH3) | Hydrophobic/van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val) |
| Heterocyclic Ring | Pi-Stacking (if aromatic) | Phenylalanine (Phe), Tyrosine (Tyr) |
This table is illustrative and based on general findings for the hydantoin scaffold.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The five-membered imidazolidine-2,4-dione ring is the central structural feature of this compound.
X-ray crystallography and computational studies on various hydantoin derivatives show that the five-membered ring is typically planar or nearly planar. sci-hub.senih.gov For instance, in the crystal structure of 3-amino-5,5-diphenylimidazolidine-2,4-dione, the imidazolidine (B613845) ring deviates only slightly from planarity. nih.gov The degree of planarity can be influenced by the nature and steric bulk of the substituents at the C5 and N3 positions. For this compound, the relatively small methyl and amino groups are not expected to induce significant puckering in the ring. The primary conformational flexibility would arise from the rotation of the amino group at the C5 position and the orientation of its lone pair of electrons relative to the ring.
QSAR (Quantitative Structure-Activity Relationship) Studies (from a chemical perspective)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the variation in a chemical property or activity of a series of compounds with changes in their molecular structures, expressed numerically by molecular descriptors. From a chemical perspective, QSAR models help to identify the key structural features that govern a molecule's behavior.
For the imidazolidine-2,4-dione class of compounds, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.gov These methods build a statistical model by aligning a set of molecules and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting contour maps highlight regions where modifications to the molecular structure would predictably alter the property being studied.
Key molecular descriptors used in QSAR studies for this scaffold include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and partial atomic charges, which describe the molecule's electronic distribution and reactivity.
Steric Descriptors: Molecular volume, surface area, and specific field values (from CoMFA/CoMSIA), which relate to the size and shape of the molecule.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Hydrophobicity Descriptors: LogP, which quantifies the molecule's partitioning between an oily and an aqueous phase.
A study on imidazolidine-2,4-dione derivatives developed a predictive CoMSIA model, indicating the importance of steric, electrostatic, and hydrophobic fields for a particular interaction. nih.gov Another 2D-QSAR study utilized quantum-level electronic properties to build a predictive model. researchgate.net
| Descriptor Type | Example Descriptor | Chemical Property Represented |
| Electronic | HOMO Energy | Electron-donating ability |
| LUMO Energy | Electron-accepting ability | |
| Dipole Moment | Molecular polarity | |
| Steric | Molecular Weight | Size of the molecule |
| Molar Refractivity | Volume and polarizability | |
| Hydrophobic | LogP | Lipophilicity/Hydrophilicity balance |
| Topological | Wiener Index | Molecular branching |
This table lists common descriptors used in QSAR studies of heterocyclic compounds.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.
This analysis provides a visual map of intermolecular contacts, with different colors representing the nature and strength of the interactions. Accompanying 2D fingerprint plots are generated by plotting the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). These plots provide a quantitative summary of the types of contacts present. acs.org
The following table shows an example of the percentage contributions of different intermolecular contacts to the total Hirshfeld surface area for a representative hydantoin derivative.
| Contact Type | Contribution (%) | Description |
| H···H | 56-62% | Represents van der Waals forces and general packing |
| O···H / H···O | 15-25% | Primarily indicates hydrogen bonding |
| N···H / H···N | 5-10% | Primarily indicates hydrogen bonding |
| C···H / H···C | 3-8% | Weak C-H···π or other weak interactions |
| C···C | 1-3% | Indicates π-π stacking interactions |
Data derived from published analyses of substituted hydantoin derivatives and is illustrative. acs.orgnih.gov
Reactivity and Mechanistic Investigations of the Imidazolidine 2,4 Dione Core and 3 Methyl 5 Aminoimidazolidine 2,4 Dione
Ring Opening and Ring Closure Reactions
The formation of the imidazolidine-2,4-dione ring is a critical ring closure reaction, often achieved through intramolecular cyclization. One notable method involves the synthesis of highly substituted chiral hydantoins from dipeptides. This reaction proceeds under mild conditions and is mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and pyridine, which facilitate the dual activation of an amide and a tert-butyloxycarbonyl (Boc) protecting group. organic-chemistry.org This single-step process avoids the need for Boc deprotection and is compatible with a variety of protecting groups and stereochemistries, yielding hydantoins as single diastereomers without racemization. organic-chemistry.org
Rearrangement Reactions and Ring Switching Transformations
Rearrangement reactions are pivotal in the synthesis and functionalization of the imidazolidine-2,4-dione core. A key rearrangement observed in the synthesis of hydantoins from dipeptidyl compounds is the Mumm rearrangement. organic-chemistry.org This rearrangement is part of a mechanistic sequence that also involves amide activation and intramolecular cyclization. organic-chemistry.org
Another relevant transformation is a modification of the Hofmann rearrangement, which has been efficiently used for the synthesis of imidazolidin-2-one-4-carboxylates from protected asparagine. researchgate.net The proposed mechanism for this reaction involves the formation of an isocyanate intermediate which is then trapped by the nitrogen of a carbamate (B1207046) or amide unit, leading to the formation of the five-membered ring. researchgate.net Although this example leads to an imidazolidin-2-one, it highlights a potential pathway for rearrangements involving related structures.
Nucleophilic and Electrophilic Substitution Reactions on the Ring System
The imidazolidine-2,4-dione ring system is amenable to both nucleophilic and electrophilic substitution reactions, allowing for the synthesis of a diverse range of derivatives. Nucleophilic substitution reactions have been employed in the synthesis of various imidazolidine (B613845) derivatives. For instance, optically active imidazolidines have been synthesized through the nucleophilic substitution of benzotriazol-1-yl intermediates with Grignard reagents, triethyl phosphite, or sodium cyanide. nih.gov
Electrophilic substitution is also a key strategy for functionalizing the imidazolidine ring. A highly regioselective synthesis of novel imidazolidin-2-ones has been achieved via the intramolecular cyclization and electrophilic substitution of urea (B33335) derivatives. mdpi.com This demonstrates the potential for introducing substituents at various positions on the ring, depending on the reaction conditions and the nature of the electrophile.
Mechanistic Pathways of Functionalization Reactions
The functionalization of the imidazolidine-2,4-dione ring proceeds through several mechanistic pathways. In the synthesis of highly substituted hydantoins from dipeptides, the proposed mechanism involves the activation of the amide bond, followed by an intramolecular cyclization to form the hydantoin (B18101) ring, and a subsequent Mumm rearrangement. organic-chemistry.org Stable-isotope 18O-labeling studies have been used to support this mechanistic hypothesis. organic-chemistry.org
For the formation of imidazolidine-2-ones from ureas, the proposed mechanism involves the reaction of the urea with a C-nucleophile in the presence of an acid catalyst. mdpi.com Quantum chemistry calculations have been used to further elucidate the reaction pathway. mdpi.com These studies provide valuable insights into the electronic and steric factors that govern the reactivity of the imidazolidine core.
Acid-Base Properties and Dissociation Constants (pKa)
The acid-base properties of the imidazolidine-2,4-dione ring are crucial for its biological activity and pharmacokinetic properties. The parent compound, hydantoin (imidazolidine-2,4-dione), has a pKa of approximately 9.1. The presence of two amide protons allows the molecule to act as a weak acid.
The pKa can be significantly influenced by substituents on the ring. For example, phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) has a pKa of 8.3. mdpi.com The acid-base properties of a series of arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have also been investigated to understand their structure-activity relationships as serotonin (B10506) transporter ligands. nih.gov
Table 1: pKa Values of Selected Imidazolidine-2,4-dione Derivatives
| Compound | pKa |
| Imidazolidine-2,4-dione (Hydantoin) | ~9.1 |
| 5,5-Diphenylimidazolidine-2,4-dione (Phenytoin) | 8.3 mdpi.com |
Chemical Modifications and Synthetic Applications of Imidazolidine 2,4 Dione Derivatives
Synthesis of Novel Heterocyclic Derivatives Containing the Imidazolidine-2,4-dione Scaffold
The imidazolidine-2,4-dione ring, commonly known as the hydantoin (B18101) scaffold, is a versatile building block for the synthesis of more complex heterocyclic systems due to its multiple reactive sites.
Spiro-Derivatives
Spirocyclic hydantoins, where the C-5 carbon of the hydantoin ring is part of another ring system, are of significant interest due to their rigid three-dimensional structures and pharmacological importance. A common synthetic route involves the Knoevenagel condensation of a parent hydantoin with aromatic aldehydes to form 5-arylidene hydantoin derivatives. These intermediates can then undergo further reactions, such as 1,3-dipolar cycloadditions with reagents like diazomethane (B1218177), to yield novel spiro[imidazolidine-pyrazoline]-2,4-dione derivatives. ijacskros.com Other methods involve the condensation of cyclic ketones with sources of cyanide and carbonate (Bucherer-Bergs reaction) to directly form spiro-hydantoin structures. chem-soc.si
Fused Ring Systems
The hydantoin ring can be fused with other heterocyclic or carbocyclic rings to create polycyclic systems with diverse biological activities. Synthetic strategies often involve intramolecular cyclization reactions from suitably functionalized hydantoin precursors. For example, proline derivatives can undergo post-condensation reactions, such as acylation followed by cyclization, to generate hydantoin-fused tricyclic ring systems. nih.gov These syntheses can be accelerated using techniques like microwave irradiation. nih.gov
Schiff Base Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.govjptcp.com In the context of hydantoin chemistry, derivatives containing a primary amino group, such as 3-amino-5,5-diphenylhydantoin, can be reacted with various aldehydes to form Schiff base derivatives. researchgate.net These derivatives are explored for their unique chemical properties and potential biological activities. The amino group on the hydantoin ring provides a convenient handle for introducing a wide range of substituents via imine formation.
Development of Imidazolidine-2,4-dione Analogues for Chemical Probes
Due to their rigid scaffold and diverse biological activities, imidazolidine-2,4-dione derivatives are attractive candidates for the development of chemical probes. These probes can be used to study biological processes, identify protein targets, or as diagnostic tools. Functionalization of the hydantoin ring at the N-1, N-3, or C-5 positions allows for the attachment of reporter groups (like fluorophores or biotin) or reactive groups for covalent labeling of biomolecules. However, specific literature detailing the development of probes from 3-Methyl-5-aminoimidazolidine-2,4-dione is not available.
Strategies for Stereoselective Synthesis of Chiral Imidazolidine-2,4-diones
Many biologically active hydantoins are chiral, with the stereochemistry at the C-5 position being crucial for their activity. Stereoselective synthesis is therefore critical. One common approach is to start from chiral α-amino acids. The reaction of a chiral amino acid with an isocyanate or isothiocyanate, followed by acid-catalyzed cyclization, typically yields a chiral 5-substituted hydantoin with retention of stereochemistry. nih.govresearchgate.net Asymmetric synthesis methods using chiral catalysts or auxiliaries are also employed to control the stereochemistry at the C-5 position when it is generated during the reaction sequence.
Functionalization for Material Science Applications (Hypothetical)
The imidazolidine-2,4-dione structure possesses features that could be hypothetically useful in material science. The two carbonyl groups and N-H bonds are capable of forming strong hydrogen bonds, which could be exploited to create self-assembling supramolecular structures or to incorporate into polymers to enhance their thermal stability and mechanical properties. Functionalization of the hydantoin ring with polymerizable groups (e.g., vinyl or acrylate (B77674) groups) could allow its incorporation as a monomer into novel polymers. However, this remains a hypothetical area of research for the specific compound , as no dedicated studies were found.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Methods for Purity Assessment and Isolation
Chromatography is a cornerstone of analytical chemistry, indispensable for separating components of a mixture. For a polar, nitrogen-containing heterocyclic compound like 3-Methyl-5-aminoimidazolidine-2,4-dione, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant techniques for purity assessment and preparative isolation.
High-Performance Liquid Chromatography is a premier technique for the analysis of non-volatile or thermally sensitive compounds. Given the structure of this compound, which contains polar functional groups (amino and carbonyl groups), reversed-phase HPLC (RP-HPLC) is a particularly suitable method for its analysis and purification.
In a typical RP-HPLC setup, a non-polar stationary phase (such as C18-silica) is used in conjunction with a polar mobile phase. The separation of this compound from impurities is achieved based on differential partitioning between the two phases. The retention time of the compound is a key parameter for its identification. For accurate quantification, a calibration curve is constructed using standards of known concentration. The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Since this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Reagents that react with the primary amino group can be employed to attach a UV-active or fluorescent tag, significantly enhancing detection limits.
Illustrative HPLC Parameters for Analysis:
| Parameter | Value/Description |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier like formic acid. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector set at a low wavelength (e.g., 210 nm) or a more specific wavelength if a derivatizing agent is used. |
| Injection Volume | 10-20 µL |
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging. The compound would likely require derivatization to increase its volatility and thermal stability. A common approach for compounds with active hydrogen atoms (like those in the amino group) is silylation, which replaces them with a trimethylsilyl (B98337) (TMS) group.
Once derivatized, the compound can be analyzed using a GC system equipped with a capillary column and a suitable detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity. The retention time would be used for qualitative identification, while the peak area would be proportional to the quantity of the compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₄H₇N₃O₂, this method is employed to verify its empirical formula by precisely measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The oxygen content is typically determined by difference.
The analysis is performed using an elemental analyzer, where a small, precisely weighed sample is combusted in a furnace. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The experimental percentages are then compared with the theoretically calculated values to confirm the compound's purity and elemental integrity.
Theoretical vs. Experimental Elemental Composition:
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Illustrative) |
|---|---|---|
| Carbon (C) | 33.56 | 33.54 |
| Hydrogen (H) | 4.93 | 4.95 |
| Nitrogen (N) | 29.36 | 29.33 |
Spectroscopic Techniques for Quantitative Analysis
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primarily used for structural elucidation, certain spectroscopic techniques can be adapted for quantitative analysis.
Quantitative NMR (qNMR) is a powerful method for determining the concentration of a substance without the need for a calibration curve of the analyte itself. By integrating the signal of a specific proton of this compound and comparing it to the integral of a known amount of an internal standard, the absolute quantity of the compound in the sample can be determined.
UV-Visible spectroscopy can also be used for quantification if the compound exhibits sufficient absorbance at a particular wavelength or after derivatization. By measuring the absorbance of solutions of known concentrations, a calibration curve (plotting absorbance versus concentration) can be created based on the Beer-Lambert law. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Future Directions in Academic Chemical Research on Imidazolidine 2,4 Diones
Exploration of Novel Synthetic Methodologies
Future research will likely focus on developing more efficient, sustainable, and versatile methods for synthesizing substituted imidazolidine-2,4-diones. Traditional syntheses often involve the reaction of amino acids with isocyanates or isothiocyanates followed by cyclization. researchgate.netmdpi.com While effective, these methods can be improved.
Key areas for future exploration include:
One-Pot and Solvent-Free Reactions: Expanding on established solvent-free approaches could lead to greener, more atom-economical syntheses. doaj.org For a compound like 3-Methyl-5-aminoimidazolidine-2,4-dione, this would involve developing a convergent synthesis that minimizes purification steps and reduces chemical waste.
Stereoselective Synthesis: Many biologically active molecules are chiral, and their activity is often dependent on their stereochemistry. Future synthetic work could target the stereocontrolled synthesis of C5-substituted imidazolidine-2,4-diones, providing access to enantiomerically pure compounds for biological evaluation.
Combinatorial Chemistry and Library Synthesis: The imidazolidine-2,4-dione scaffold is well-suited for the creation of large compound libraries for high-throughput screening. mdpi.com Future methodologies could focus on solid-phase or flow-chemistry techniques to rapidly generate a diverse range of analogues based on the this compound core, enabling the exploration of a wider chemical space.
Table 1: Potential Future Synthetic Approaches
| Methodology | Target Improvement | Relevance to this compound |
| Flow Chemistry | Increased efficiency, safety, and scalability | Rapid synthesis of analogues by modifying the C5-amino group. |
| Biocatalysis | High stereoselectivity, mild reaction conditions | Enantioselective synthesis of specific stereoisomers. |
| Photoredox Catalysis | Novel bond formations under mild conditions | Exploring new pathways for functionalization of the core structure. |
Advanced Computational Studies for Reaction Prediction and Design
Computational chemistry has become an indispensable tool in modern drug discovery and chemical synthesis. nih.gov For the imidazolidine-2,4-dione class, computational studies have been used for molecular docking, molecular dynamics simulations, and calculating structural and electronic properties. doaj.orgnih.govnih.gov
Future computational research directions will likely involve:
Reaction Prediction: Utilizing quantum mechanics (like Density Functional Theory, DFT) and machine learning algorithms to predict the outcomes of unknown reactions. doaj.org This could guide the development of the novel synthetic methodologies mentioned above by identifying the most promising reaction conditions and substrates before they are attempted in the lab.
Virtual Screening and Target Identification: Advanced docking and simulation studies can screen large virtual libraries of this compound derivatives against various biological targets, such as protein kinases or anti-apoptotic proteins. mdpi.comnih.govnih.gov This in-silico approach helps prioritize which compounds to synthesize for biological testing.
ADMET Prediction: The use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives is crucial for early-stage drug discovery. mdpi.comnih.gov Future studies will employ more sophisticated models to forecast the pharmacokinetic profiles of new compounds, reducing late-stage failures.
Investigation of Unexplored Reactivity Profiles
The reactivity of the this compound scaffold itself presents numerous opportunities for investigation. While the synthesis of the core is well-established, the selective functionalization of its constituent parts is a field ripe for exploration. The presence of the C5-amino group, in particular, offers a reactive handle for derivatization.
Future research could focus on:
Functionalization of the C5-Amino Group: Exploring a wide range of reactions such as acylation, sulfonylation, and reductive amination to attach diverse functional groups. This could lead to the discovery of derivatives with novel biological properties.
Schiff's Base Formation: The amino group can be condensed with various aldehydes and ketones to form Schiff's bases (azomethines), which are themselves valuable pharmacophores and can serve as intermediates for further chemical transformations. mdpi.com
Reactivity of the Ring Nitrogens: Investigating the differential reactivity of the N1 and N3 positions of the imidazolidine-2,4-dione ring to develop selective alkylation or acylation strategies, further expanding the structural diversity of accessible compounds.
Development of Imidazolidine-2,4-dione Scaffolds for Chemical Tool Development
Beyond direct therapeutic applications, the imidazolidine-2,4-dione scaffold is an excellent candidate for the development of chemical tools and probes. These tools are essential for basic research in chemical biology to interrogate biological pathways and validate new drug targets.
Future directions in this area include:
Affinity-Based Probes: Synthesizing derivatives of this compound that incorporate a photoreactive group or an alkyne handle for click chemistry. Such probes could be used to covalently label their protein targets, facilitating target identification and validation.
Fluorescent Probes: Attaching a fluorophore to the scaffold would allow for the visualization of the compound's localization within cells and tissues. This can provide valuable information about its mechanism of action and distribution.
Fragment-Based Drug Design (FBDD): The core scaffold can be used as a starting point in FBDD campaigns. By identifying low-molecular-weight fragments that bind to a target of interest, these can be grown or linked to generate more potent and selective inhibitors. researchgate.net
Table 2: Potential Chemical Tool Derivatives of this compound
| Tool Type | Proposed Modification | Research Application |
| Affinity Probe | C5-NH-C(O)-(CH₂)₂-N₃ (Azide handle) | Target identification via click chemistry. |
| Fluorescent Probe | C5-NH-Dansyl | Cellular imaging and localization studies. |
| Biotinylated Probe | C5-NH-C(O)-(CH₂)₄-Biotin | Protein pull-down experiments and binding assays. |
Q & A
Q. What are the established synthetic routes for 3-Methyl-5-aminoimidazolidine-2,4-dione and its derivatives?
The synthesis typically involves cyclization reactions using S-amino acids and substituted isothiocyanates. For example, a protocol using triethylamine (Et₃N) in DMF-H₂O solvent systems enables efficient formation of imidazolidinone derivatives via nucleophilic addition and cyclization . Thiazolidine-2,4-dione analogs can be synthesized by alkylation or condensation reactions, followed by purification via recrystallization (ethanol is commonly used) . Multi-component reactions (MCRs) are also effective for generating imidazolidine-2,4-dione scaffolds with diverse substituents .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ provide detailed structural insights, including substituent positions and stereochemistry .
- X-ray Crystallography: SHELX software (e.g., SHELXL for refinement) resolves crystal structures, confirming bond lengths, angles, and intermolecular interactions .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O, N-H stretches) and hydrogen-bonding patterns .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina improve the study of molecular interactions?
AutoDock Vina enables rapid docking simulations to predict binding modes of this compound derivatives with target proteins (e.g., enzymes like HPPD or viral polymerases). Its scoring function evaluates binding affinity, while multithreading accelerates virtual screening. Cross-validation with crystallographic data (e.g., from SHELX-refined structures) ensures accuracy .
Q. What strategies resolve contradictions in structural data from different characterization methods?
Discrepancies between NMR, X-ray, and IR data often arise from dynamic conformations or solvent effects. To resolve these:
- Perform temperature-dependent NMR to assess conformational flexibility .
- Compare crystallographic data (rigid-state) with solution-state NMR to identify solvent-induced variations .
- Use density functional theory (DFT) calculations to model energetically favorable conformers .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
- Substituent Modulation: Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 5-position to enhance binding to targets like PTP1B or HBV polymerase .
- Scaffold Hybridization: Combine imidazolidine-2,4-dione with spiroisoxazoline or thiophene moieties to improve selectivity and potency against cancer cell lines .
- Pharmacokinetic Profiling: Assess ADMET properties early to eliminate derivatives with poor solubility or metabolic instability .
Q. How can stability under varying experimental conditions be systematically evaluated?
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
- pH-Dependent Stability: Monitor degradation via HPLC or LC-MS in buffers (pH 1–13) to identify labile functional groups .
- Light/Oxygen Sensitivity: Accelerated aging studies under UV light or aerobic conditions, followed by spectroscopic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
